4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde
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Overview
Description
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 2-(difluoromethyl)-1,3-thiazol-5-yl group. This compound is of interest due to its unique chemical structure, which combines the properties of both benzaldehyde and thiazole derivatives, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide.
Coupling with Benzaldehyde: The final step involves coupling the 2-(difluoromethyl)-1,3-thiazole with benzaldehyde through a formylation reaction, typically using Vilsmeier-Haack conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzoic acid.
Reduction: 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzyl alcohol.
Substitution: 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-bromobenzaldehyde.
Scientific Research Applications
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets .
Comparison with Similar Compounds
Similar Compounds
4-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]benzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-[2-(Methyl)-1,3-thiazol-5-yl]benzaldehyde: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs .
Biological Activity
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde is a heterocyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzaldehyde moiety substituted with a thiazole ring containing a difluoromethyl group, which enhances its lipophilicity and metabolic stability. These properties are critical for its interaction with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F2N2S, and its structure can be represented as follows:
This compound's unique structure contributes to its significant physicochemical properties:
Property | Value |
---|---|
Molecular Weight | 224.24 g/mol |
Melting Point | Not available |
Solubility | Organic solvents |
Log P (octanol-water partition coefficient) | High |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Compounds containing thiazole rings are often associated with antimicrobial activity, and the difluoromethyl group may enhance this effect by improving the compound's interaction with microbial targets.
Case Study:
A study conducted by El-Karim et al. reported that derivatives of thiazole exhibited significant antimicrobial activity against various bacterial strains. The difluoromethyl substitution in this compound is hypothesized to increase potency compared to non-fluorinated analogs .
Anticancer Properties
Research also suggests potential anticancer activity for this compound. The structural features of this compound may contribute to its ability to modulate cellular pathways involved in cancer progression.
Research Findings:
In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related thiazole derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may act on cellular receptors that regulate growth and apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison can be made with other thiazole-containing compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
---|---|---|---|
This compound | Moderate | Potential | TBD |
Thiazole Derivative A | High | Low | 10 |
Thiazole Derivative B | Moderate | Moderate | 25 |
Properties
IUPAC Name |
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NOS/c12-10(13)11-14-5-9(16-11)8-3-1-7(6-15)2-4-8/h1-6,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBQGGWHSTZQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(S2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059955-81-4 |
Source
|
Record name | 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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